butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum

Catalog No.
S12792156
CAS No.
M.F
C30H49MoNO2
M. Wt
551.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-met...

Product Name

butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum

IUPAC Name

butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum

Molecular Formula

C30H49MoNO2

Molecular Weight

551.7 g/mol

InChI

InChI=1S/C12H17N.C10H12.2C4H10O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2-3-4-5;/h5-9H,1-4H3;1,4-8H,2-3H3;2*5H,2-4H2,1H3;

InChI Key

QVDRLLLDKSCPJO-UHFFFAOYSA-N

Canonical SMILES

CCCCO.CCCCO.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2

Butan-1-ol; [2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum is an organometallic compound characterized by its complex structure, which includes a butan-1-ol moiety and a molybdenum center. This compound has the chemical formula C30H47MoNO2C_{30}H_{47}MoNO_2 and a molecular weight of approximately 549.66 g/mol. It is classified under organometallic complexes and is known for its unique coordination chemistry involving molybdenum, which plays a significant role in catalysis .

The reactivity of butan-1-ol; [2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum primarily involves its molybdenum center, which can participate in various catalytic processes. The compound can undergo oxidative addition and reductive elimination reactions typical of transition metal complexes. Moreover, it may engage in ligand exchange reactions due to the presence of the butan-1-ol group, which can facilitate solubility and interaction with substrates in catalytic cycles .

The synthesis of butan-1-ol; [2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum typically involves the reaction of molybdenum precursors with appropriate ligands under controlled conditions. A common method includes:

  • Preparation of Ligands: Synthesizing the diisopropylphenyl imine from corresponding amines and aldehydes.
  • Complex Formation: Reacting the prepared ligands with molybdenum sources such as molybdenum hexacarbonyl or other molybdenum complexes.
  • Purification: Isolating the desired product through techniques like recrystallization or chromatography.

These steps ensure the formation of stable organometallic complexes suitable for further applications .

Butan-1-ol; [2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum finds applications primarily in catalysis. Its unique structure allows it to serve as a catalyst in various organic reactions, including olefin metathesis and polymerization processes. These reactions are crucial in producing synthetic materials and fine chemicals . Additionally, due to its organometallic nature, it may have applications in materials science and nanotechnology.

Interaction studies involving butan-1-ol; [2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum focus on its behavior with various substrates in catalytic processes. These studies help elucidate the mechanisms of catalysis and the efficiency of this compound in promoting chemical transformations. Understanding these interactions is essential for optimizing reaction conditions and improving yields in industrial applications .

Several compounds exhibit structural or functional similarities to butan-1-ol; [2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum. Below are some notable examples:

Compound NameCAS NumberKey Features
2,6-Diisopropylphenylimido neophylidene molybdenum(VI) bis(t-butoxide)126949-65-3Similar organometallic structure with different ligands
Bis(3,5-di-tert-butyl-4-methoxyphenyl)-oxophosphanium535925-40-7Phosphorus-based complex with potential catalytic properties
Hydroxy(triphenyl)silane918414-81-0Silicon-based compound that may exhibit different reactivity patterns

The uniqueness of butan-1-ol; [2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenypropylidene)molybdenum lies in its specific ligand environment around the molybdenum center, which influences its catalytic properties and stability compared to these similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

553.281733 g/mol

Monoisotopic Mass

553.281733 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

Explore Compound Types